

dibenzyl disulfide mechanism of copper corrosion

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Compound of Interest

Compound Name: DBDS

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An In-depth Technical Guide to the Mechanism of Copper Corrosion by Dibenzyl Disulfide

Introduction

Dibenzyl disulfide (**DBDS**) is an organic sulfur compound frequently found in mineral insulating oils used in high-voltage power equipment such as transformers.[1][2] While added to enhance oxidation stability, **DBDS** has been identified as a primary precursor to corrosive sulfur-related failures.[2][3] Under the high-temperature operating conditions of transformers, **DBDS** can decompose and react with copper conductors, leading to the formation of copper sulfide (Cu_2S).[1][4] This semiconductive deposit can compromise the equipment's insulation system, leading to partial discharges, short circuits, and catastrophic failures.[5] This guide provides a detailed examination of the chemical mechanisms, influencing factors, and experimental evaluation of **DBDS**-induced copper corrosion.

The Core Corrosion Mechanism

The corrosion of copper by dibenzyl disulfide is not a single reaction but a multi-step process influenced by thermal and oxidative stresses. Several interconnected mechanisms have been proposed to explain the formation of copper sulfide from **DBDS**.

Thermal Decomposition of DBDS

The initial and rate-determining step in the corrosion process is often the thermal decomposition of the **DBDS** molecule. At elevated temperatures (as low as 80°C and

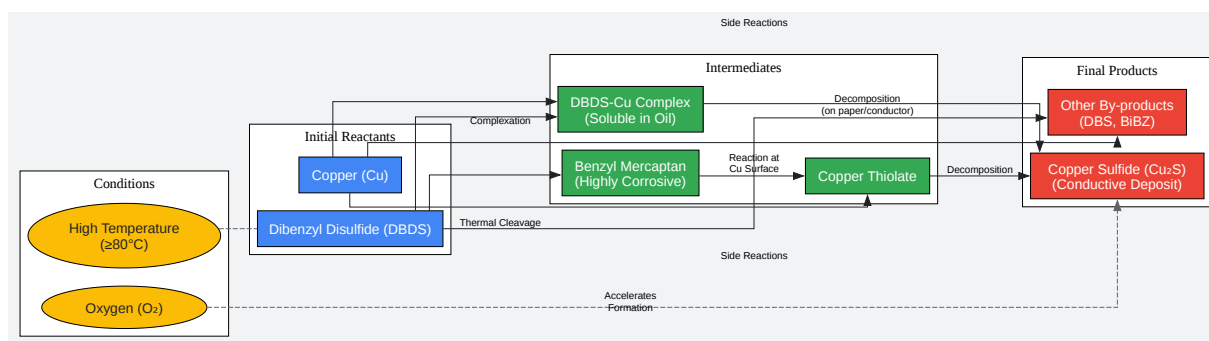
significantly faster at 110-150°C), the relatively weak disulfide bond (S-S) in **DBDS** cleaves.^[6] This cleavage is believed to form highly reactive benzyl mercaptan (benzylthiol) radicals, which are more aggressive corrosive agents than the parent **DBDS** molecule.^{[2][5][6]}

Proposed Reaction Pathways

Two primary pathways are proposed following the initial decomposition:

- **Thiolate Pathway:** The generated benzyl mercaptan reacts directly with the copper surface. This reaction forms a copper thiolate intermediate ($\text{Cu-S-CH}_2\text{-C}_6\text{H}_5$). This copper thiolate is unstable at high temperatures and subsequently decomposes to form stable copper sulfide (Cu_2S or other stoichiometries like $\text{Cu}_{7.2}\text{S}_4$) on the conductor's surface.^[5]
- **DBDS-Copper Complex Pathway:** An alternative mechanism suggests the formation of a soluble **DBDS**-Copper complex.^{[6][7]} This complex can detach from the copper surface and remain dissolved in the insulating oil. It can then migrate and decompose on other surfaces, such as the cellulose insulating paper, where it forms copper sulfide deposits.^{[4][7]}

The diagram below illustrates a consolidated view of these reaction pathways.



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Caption: Proposed reaction pathways for **DBDS**-induced copper corrosion.

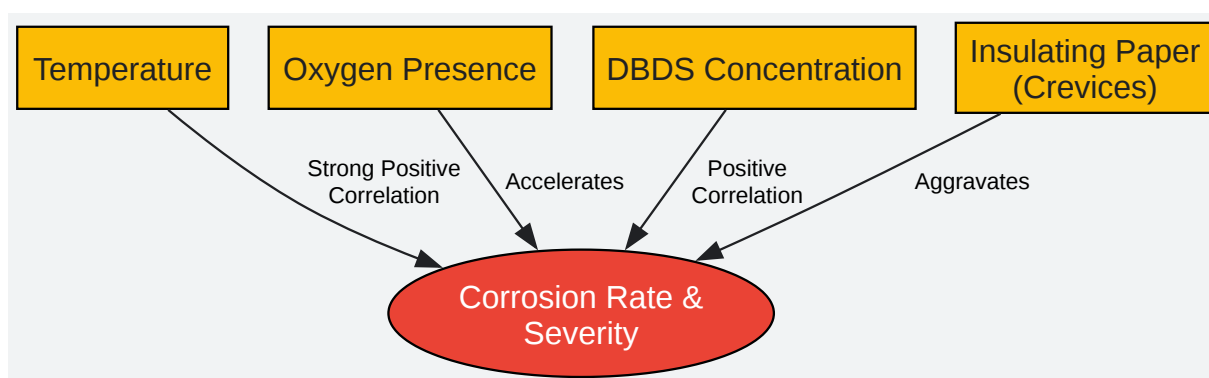
Factors Influencing Corrosion Rate

Several operational and environmental factors significantly influence the kinetics of copper corrosion by **DBDS**.

- **Temperature:** Temperature is the most critical accelerator. The rate of copper sulfide formation is observed to roughly double for every 10°C increase in temperature.[1] While corrosion can initiate at temperatures as low as 80°C , it becomes significantly more aggressive at typical transformer hotspot temperatures of $140\text{-}150^{\circ}\text{C}$.[1][6]
- **Oxygen:** The presence of oxygen accelerates the corrosion process.[7] Under aerobic conditions, the formation of copper sulfides and oxides is enhanced, leading to a greater volume of corrosive deposits compared to anaerobic (nitrogen) conditions.[5][7] However, corrosion proceeds even in the absence of oxygen.[5]

- **DBDS Concentration:** Higher concentrations of **DBDS** generally lead to faster corrosion. However, studies have shown that even very low concentrations, such as 5 ppm, can cause significant corrosion over extended periods.[6]
- **Insulating Paper:** The cellulose paper wrapped around copper conductors plays a physical role. It can create crevices where reactants and corrosive by-products concentrate, leading to an electrochemical corrosion mechanism known as crevice corrosion.[4][8] The paper also acts as a substrate where the soluble **DBDS-Cu** complex can adsorb and decompose.[9]

The logical relationship between these factors and the resulting corrosion is visualized below.



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Caption: Key factors influencing the rate of copper corrosion by **DBDS**.

Quantitative Data on Corrosion Effects

Quantitative analysis of corrosion often involves surface-sensitive techniques to measure the elemental composition of the corrosion layer. The data below, synthesized from experimental findings, illustrates the impact of an air (oxygen-rich) versus nitrogen (anaerobic) atmosphere on the elemental composition of deposits on copper strips and insulating paper after accelerated aging.

Sample Location	Aging Atmosphere	Sulfur (Atomic %)	Copper (Atomic %)	Oxygen (Atomic %)	Reference
Copper Strip	Nitrogen	Low	High	Low	[7]
Copper Strip	Air (Oxygen)	Significantly Higher	High	Significantly Higher	[7]
Insulating Paper	Nitrogen	Low	Low	N/A	[7]
Insulating Paper	Air (Oxygen)	Significantly Higher	Significantly Higher	N/A	[7]

Note: "Low" and "High" are relative terms based on EDX quantitation described in the cited literature. The key finding is the marked increase in sulfur and oxygen content on both copper and paper surfaces in the presence of air.[7]

Experimental Protocols for Corrosion Assessment

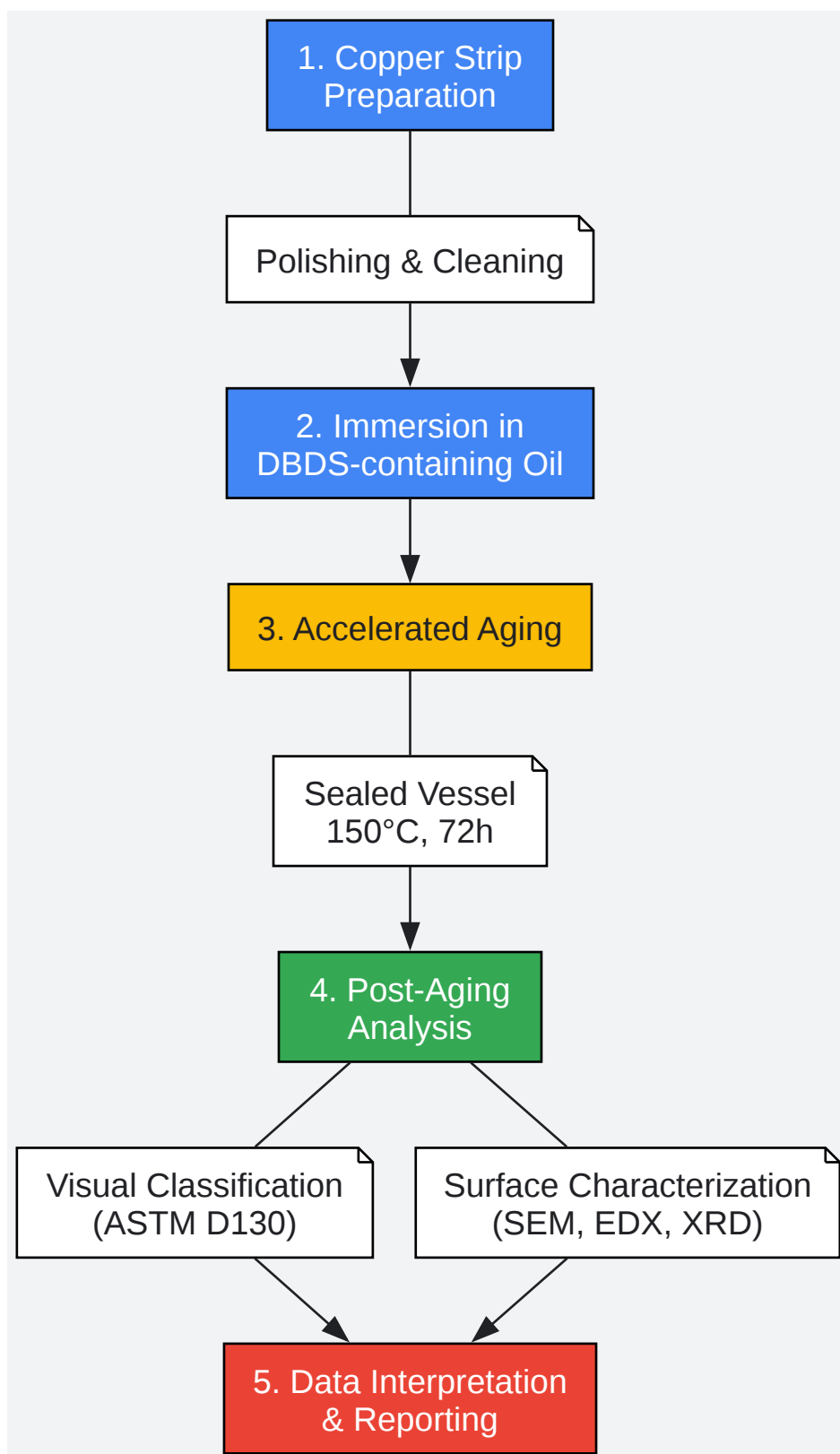
The evaluation of the corrosive potential of **DBDS** in insulating oil is typically performed using standardized accelerated aging tests. The most common method is the Copper Strip Corrosion Test, adapted under standards like ASTM D130 and IEC 62535.[10]

Standard Protocol: Copper Corrosion Test (e.g., IEC 62535)

- Copper Strip Preparation:
 - A copper strip of standard dimensions is mechanically polished using silicon carbide paper of appropriate grit (e.g., 240 grit) to remove all surface oxides and imperfections.[11]
 - The strip is then washed with a volatile, sulfur-free solvent (e.g., isooctane) and dried.[10] The final surface must be clean and free of tarnish.
- Sample Immersion and Aging:

- The polished copper strip is fully immersed in the test oil (insulating oil containing a known concentration of **DBDS**) within a sealed, airtight test vessel.[\[9\]](#)
- For studies involving insulation, the copper strip is wrapped with cellulose insulating paper before immersion.[\[9\]](#)
- The sealed vessel is placed in a laboratory oven and aged at a constant, elevated temperature (e.g., 150°C) for a specified duration (e.g., 72 hours).[\[9\]](#)
- Post-Aging Analysis:
 - After aging, the vessel is cooled, and the copper strip is carefully removed.
 - The strip is washed with the solvent to remove residual oil.
 - Visual Assessment: The tarnish and color of the strip are immediately compared against standardized ASTM color charts to assign a corrosion classification (e.g., 1a to 4c).[\[10\]](#)
 - Gravimetric Analysis: The mass loss of the copper strip can be measured after chemically removing the corrosion products to quantify the corrosion rate.
 - Surface Characterization: Advanced analysis is performed to identify the chemical composition and morphology of the corrosion layer. Common techniques include:
 - Scanning Electron Microscopy (SEM): To visualize the surface morphology of the corrosion deposits.[\[1\]](#)
 - Energy Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition (e.g., Cu, S, O) of the surface.[\[1\]](#)
 - X-ray Diffraction (XRD): To identify the crystalline structure of the corrosion products (e.g., Cu₂S).[\[1\]](#)

The following diagram outlines this typical experimental workflow.



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Caption: Standard experimental workflow for **DBDS** corrosion testing.

Conclusion

The corrosion of copper by dibenzyl disulfide is a thermally driven process initiated by the cleavage of the disulfide bond to form more reactive mercaptans. The subsequent reaction at the copper surface, accelerated by oxygen, leads to the formation of conductive copper sulfide deposits. Understanding this mechanism, the factors that control its rate, and the protocols for its detection are critical for diagnosing and mitigating corrosion-related failures in oil-filled electrical equipment, ensuring the reliability and longevity of critical power infrastructure.

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